Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H15IN2O3 and its molecular weight is 338.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Regioselective Synthesis : A study by Machado et al. (2011) demonstrated the efficient and regioselective synthesis of a series of ethyl 1H-pyrazole-3-carboxylates, highlighting the compound's potential in chemical synthesis with high yield and specificity (Machado et al., 2011).
Reaction with Hydrazines : Mikhed’kina et al. (2009) reported that ethyl pyrazole carboxylates react with substituted hydrazines, forming mixtures of regioisomeric pyrazoles. This indicates their utility in creating diverse chemical structures (Mikhed’kina et al., 2009).
Structural Assignments and Synthetic Studies : Ashton and Doss (1993) conducted studies on ethyl pyrazole-5-carboxylates, providing insights into the structural assignments of these compounds, crucial for understanding their chemical behavior (Ashton & Doss, 1993).
Synthesis of Esters : Beck and Wright (1987) explored the synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates, indicating the compound's role in the formation of various esters (Beck & Wright, 1987).
Pd-Catalysed Cross-Coupling Reactions : Arbačiauskienė et al. (2011) used ethyl pyrazole-4-carboxylates as precursors in Pd-catalysed cross-coupling reactions, demonstrating their applicability in complex chemical syntheses (Arbačiauskienė et al., 2011).
Microwave-Assisted Treatment : Milosevic et al. (2015) investigated the microwave-assisted treatment of ethyl pyrazole-4-carboxylate, providing a method for efficient synthesis of carboxamides (Milosevic et al., 2015).
Preparation of New Pyrazole Derivatives : Guillou and Janin (2010) focused on the preparation of new pyrazole derivatives starting from ethyl pyrazole-4-carboxylate, indicating its role as a key intermediate in synthesizing novel chemical entities (Guillou & Janin, 2010).
Indium Bromide-Catalyzed Synthesis : Prabakaran et al. (2012) showed the use of indium bromide in the catalyzed synthesis of ethyl pyrazole-4-carboxylates, emphasizing the compound's versatility in various chemical processes (Prabakaran et al., 2012).
Properties
IUPAC Name |
ethyl 1-(1-ethoxyethyl)-3-iodopyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O3/c1-4-15-7(3)13-6-8(9(11)12-13)10(14)16-5-2/h6-7H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICUXROEWCURQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C(=N1)I)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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